4-BroMo-a,a,a-trifluorotoluene-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-alpha,alpha,alpha-trifluorotoluene-d4 is a deuterated derivative of 4-Bromo-alpha,alpha,alpha-trifluorotoluene. This compound is characterized by the substitution of hydrogen atoms with deuterium, which is a stable isotope of hydrogen. The presence of bromine and trifluoromethyl groups in its structure makes it a valuable compound in various chemical applications.
Mechanism of Action
The trifluoromethyl group in these compounds is electron-withdrawing, which can influence the compound’s reactivity and the stability of the compounds it forms. The bromine atom is a good leaving group, which means it can be replaced by other groups in a chemical reaction, allowing for a variety of chemical transformations .
Environmental factors such as temperature and pH can influence the stability and reactivity of “4-Bromo-alpha,alpha,alpha-trifluorotoluene-d4”. For example, higher temperatures can increase the rate of chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-alpha,alpha,alpha-trifluorotoluene-d4 can be synthesized through several methods. One common laboratory method involves the coupling of an aromatic halide with trifluoromethyl iodide in the presence of a copper catalyst. The reaction can be represented as follows:
PhX+CF3I→PhCF3(where X = I, Br)
For industrial production, benzotrichloride is reacted with hydrogen fluoride in a pressurized reactor:
PhCCl3+3HF→PhCF3+3HCl
Chemical Reactions Analysis
Types of Reactions
4-Bromo-alpha,alpha,alpha-trifluorotoluene-d4 undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using reagents like sodium iodide or potassium fluoride.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of deuterated derivatives with different functional groups.
Common Reagents and Conditions
Substitution: Sodium iodide in acetone, potassium fluoride in dimethyl sulfoxide.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products
Substitution: Formation of iodotrifluorotoluene or fluorotrifluorotoluene.
Oxidation: Formation of trifluorobenzoic acid.
Reduction: Formation of deuterated toluene derivatives.
Scientific Research Applications
4-Bromo-alpha,alpha,alpha-trifluorotoluene-d4 is used in various scientific research applications:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Used in labeling studies to trace the metabolic pathways of deuterated compounds.
Medicine: Employed in the development of pharmaceuticals where deuterium labeling is required.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-alpha,alpha,alpha-trifluorotoluene
- 4-Chlorobenzotrifluoride
- 4-Fluorobenzotrifluoride
- 4-Iodobenzotrifluoride
Uniqueness
4-Bromo-alpha,alpha,alpha-trifluorotoluene-d4 is unique due to the presence of deuterium atoms, which provide distinct isotopic labeling advantages. This makes it particularly valuable in studies requiring precise tracking of molecular transformations and interactions.
Properties
CAS No. |
1219799-09-3 |
---|---|
Molecular Formula |
C7H4BrF3 |
Molecular Weight |
229.033 |
IUPAC Name |
1-bromo-2,3,5,6-tetradeuterio-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C7H4BrF3/c8-6-3-1-5(2-4-6)7(9,10)11/h1-4H/i1D,2D,3D,4D |
InChI Key |
XLQSXGGDTHANLN-RHQRLBAQSA-N |
SMILES |
C1=CC(=CC=C1C(F)(F)F)Br |
Synonyms |
4-BroMo-a,a,a-trifluorotoluene-d4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.